Tyr-(R)-spiro-Aba-Gly-Phe-NH2
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H37N5O5 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4R)-1'-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3-oxospiro[1,5-dihydro-2-benzazepine-4,2'-pyrrolidine]-2-yl]acetyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C33H37N5O5/c34-27(17-23-11-13-26(39)14-12-23)31(42)38-16-6-15-33(38)19-24-9-4-5-10-25(24)20-37(32(33)43)21-29(40)36-28(30(35)41)18-22-7-2-1-3-8-22/h1-5,7-14,27-28,39H,6,15-21,34H2,(H2,35,41)(H,36,40)/t27-,28-,33+/m0/s1 |
InChI Key |
XXSVWIUHNDWFND-NTBNWUQQSA-N |
Isomeric SMILES |
C1C[C@]2(CC3=CC=CC=C3CN(C2=O)CC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3CN(C2=O)CC(=O)NC(CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tyr R Spiro Aba Gly Phe Nh2
Design Rationale: Incorporation of Spirocyclic Dipeptide Mimetics
The design of Tyr-(R)-spiro-Aba-Gly-Phe-NH2 is centered around the incorporation of a spirocyclic dipeptide mimetic to introduce conformational constraints. researchgate.netrsc.orgbeilstein-journals.org This approach is a key strategy in medicinal chemistry to enhance the biological activity and selectivity of peptides by locking them into a specific three-dimensional structure. americanpharmaceuticalreview.comwjarr.com
Spiro-Aba-Gly Scaffold Derivation
The core of this peptidomimetic is the Spiro-Aba-Gly scaffold. This scaffold is derived from a class of compounds known as 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-ones (Aba). researchgate.netresearchgate.net Spirocycles, which contain two rings connected by a single common atom, are valuable three-dimensional scaffolds in medicinal chemistry. spirochem.comarkat-usa.orgnih.gov The spirocyclic nature of the Aba-Gly mimetic introduces a significant conformational rigidity compared to its more flexible, non-spirocyclic counterparts. researchgate.net This rigidity is crucial for mimicking specific secondary structures found in bioactive peptides, such as β-turns. researchgate.netbeilstein-journals.org
Comparative Analysis with Aba-Gly and Related Structures
A key aspect of the design rationale is the comparison between the spirocyclic Aba-Gly scaffold and the simpler, non-spirocyclic Aba-Gly unit. While both are constitutionally similar, their conformational preferences differ significantly. researchgate.net Nuclear Magnetic Resonance (NMR) studies and molecular modeling have shown that while Ac-Aba-Gly-NHMe and similar lactams tend to adopt extended conformations, the spirocyclic derivative, Ac-spiro-Aba-Gly-NHMe, has a strong propensity to form a β-turn. researchgate.net This stark difference in secondary structure preference allows for a direct investigation into how backbone conformation influences biological activity. researchgate.net The introduction of the spirocyclic constraint is a deliberate strategy to enforce a β-turn conformation, which is often a critical feature for receptor binding and biological function. americanpharmaceuticalreview.com
Chemical Synthesis Approaches for this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). smolecule.comevitachem.com This method offers significant advantages for the assembly of complex peptides and peptidomimetics. amerigoscientific.comwikipedia.orgpeptide.com
Solid-Phase Peptide Synthesis Strategies
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. wikipedia.orgbiosynth.com This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. peptide.com
The formation of the amide bond between amino acids is a critical step in peptide synthesis and requires the use of coupling reagents. For the synthesis of this compound, a common combination of reagents is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and N,N-Diisopropylethylamine (DIEA). researchgate.net
TBTU is an efficient coupling reagent known for its high coupling rates and ability to minimize racemization, especially when used with hindered amino acids. enamine.netpeptide.combachem.com It is particularly effective in both standard peptide couplings and in macrocyclization reactions. enamine.net DIEA acts as a non-nucleophilic base to activate the carboxylic acid of the incoming amino acid and to neutralize the protonated amine of the resin-bound peptide. bachem.com The use of TBTU in conjunction with DIEA has been shown to be effective for coupling the racemic Boc-spiro-Aba-Gly-OH to the Phe-MBHA resin. researchgate.net
| Reagent | Function | Key Characteristics |
| TBTU | Coupling Reagent | High efficiency, fast reaction times, low racemization. enamine.netpeptide.combachem.com |
| DIEA | Base | Activates carboxylic acid, neutralizes amine. bachem.com |
The choice of solid support, or resin, is crucial for a successful SPPS. amerigoscientific.combiosynth.comresearchgate.net For the synthesis of a C-terminally amidated peptide like this compound, a resin such as the Rink amide resin is a suitable choice. amerigoscientific.com This type of resin possesses an acid-labile linker that allows for the cleavage of the final peptide amide from the solid support under mildly acidic conditions, which helps to minimize side reactions. amerigoscientific.com Another option is the MBHA (4-methylbenzhydrylamine) resin, which was used in the synthesis involving the coupling of racemic Boc-spiro-Aba-Gly-OH to Phe-MBHA resin. researchgate.net
The peptide elongation process follows a standard SPPS protocol. csic.es This involves the sequential deprotection of the N-terminal protecting group (commonly the fluorenylmethyloxycarbonyl, Fmoc, group) and coupling of the next protected amino acid until the full peptide sequence is assembled. wikipedia.org
| Resin Type | Linker Type | Cleavage Condition | Suitability |
| Rink Amide Resin | Acid-labile | Mildly acidic | Synthesis of peptide amides. amerigoscientific.com |
| MBHA Resin | Acid-labile | Strong acid (e.g., HF) | Synthesis of peptide amides. peptide.com |
| ChemMatrix® Resin | PEG-based | Varies with anchor | Synthesis of long or hydrophobic peptides. sigmaaldrich.com |
| 2-Chlorotrityl Resin | Highly acid-labile | Very mild acid | Synthesis of protected peptide fragments. researchgate.netpeptide.com |
Fragment Condensation Approaches
The synthesis of longer peptides often employs a strategy known as fragment condensation, where shorter, protected peptide segments are synthesized independently and then coupled together. mdpi.comnih.gov This approach can be advantageous over a linear, one-by-one amino acid addition, as it allows for the purification of intermediate fragments, potentially leading to a final product of higher purity. mdpi.comnih.gov The core principle involves the activation of the C-terminal carboxyl group of one peptide fragment and its subsequent reaction with the N-terminal amino group of another to form a new peptide bond. mdpi.com
In the context of this compound, a plausible fragment condensation strategy would involve the coupling of two dipeptide units. For instance, a protected N-terminal dipeptide, such as Boc-Tyr- (R)-spiro-Aba-OH, could be joined with a C-terminal dipeptide amide, H-Gly-Phe-NH2. Alternatively, and more commonly described for analogous structures, is the coupling of a key central dipeptide containing the unique spirocyclic moiety to the other amino acid residues. researchgate.net One documented approach involves the synthesis of the racemic dipeptide Boc-spiro-Aba-Gly-OH, which is then coupled to a phenylalanine residue attached to a solid support, such as a p-Methylbenzhydrylamine (MBHA) resin. researchgate.net This coupling is typically facilitated by standard peptide coupling reagents.
| Coupling Strategy | Fragment 1 | Fragment 2 | Coupling Reagents (Examples) |
| [2+2] Solution Phase | Boc-Tyr-(R)-spiro-Aba-OH | H-Gly-Phe-NH2 | TBTU, HOBt, DIEA |
| Solid Phase Approach | Boc-spiro-Aba-Gly-OH | H-Phe-Resin | TBTU, DIEA |
This table illustrates potential fragment condensation strategies for synthesizing the target peptide. Reagents listed are common in peptide synthesis.
Stereoselective Synthesis of Spirocyclic Precursors
The critical component of the target peptide is the unnatural, conformationally constrained spirocyclic aminobenzazepinone ((R)-spiro-Aba) residue. The synthesis of such complex quaternary α-amino acids in a stereoselective manner is a significant challenge in organic chemistry. nih.gov Achieving the desired (R)-configuration at the spiro center requires sophisticated asymmetric synthetic methodologies.
Several strategies have been developed for the stereoselective synthesis of spirocyclic systems, particularly spiro-oxindoles and related heterocyclic scaffolds, which serve as important structural motifs. rsc.orgresearchgate.net These methods often rely on catalysis to control the three-dimensional arrangement of atoms.
Key Stereoselective Methodologies:
1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocyclic rings. nih.gov The reaction between an azomethine ylide (generated in situ from an amino acid and an aldehyde) and a dipolarophile on a scaffold can generate complex spirocyclic structures with high stereocontrol. nih.govrsc.org The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the cycloaddition.
Metal-Catalyzed Reactions: Transition metals like palladium and nickel are used to catalyze enantioselective cyclizations. For example, palladium-catalyzed intramolecular C-H arylation has been used to create spirocyclopropyl spirooxindoles in high yields. rsc.org
Organocatalysis: Small organic molecules, such as N-heterocyclic carbenes (NHCs) or chiral phosphoric acids, can catalyze the enantioselective formation of spirocycles. rsc.orgresearchgate.net For instance, NHC-catalyzed annulation reactions have been successfully employed in the synthesis of spirocyclic oxindolodihydropyridinones. rsc.org
Strecker Reaction: The asymmetric Strecker reaction, using chiral auxiliaries like (S)-α-methylbenzylamine, is a classic method for synthesizing α-amino acids and can be adapted for cyclic ketones to produce cyclic quaternary α-amino acids. nih.gov
| Synthetic Approach | Catalyst/Auxiliary Type | Key Transformation | Stereocontrol Mechanism |
| 1,3-Dipolar Cycloaddition | Metal-nanoparticle (e.g., MnCoCuFe2O4@L-proline) nih.govrsc.org | [3+2] Cycloaddition | Catalyst-controlled diastereoselectivity |
| C-H Arylation | Palladium(II) Acetate / Phosphine Ligand rsc.org | Intramolecular Cyclization | Ligand-accelerated catalysis |
| Asymmetric Annulation | N-Heterocyclic Carbene (NHC) rsc.org | [4+2] Annulation | Chiral catalyst directs approach of reactants |
| Asymmetric Strecker Synthesis | Chiral Amine (e.g., α-MBA) nih.gov | Cyanation of Chiral Imine | Substrate control via chiral auxiliary |
This table summarizes advanced synthetic methods applicable to the stereoselective preparation of spirocyclic amino acid precursors.
Purification and Spectroscopic Validation of Chemical Structure
Following the complete assembly of the peptide chain, the crude product must be cleaved from the solid support (if used) and deprotected. The resulting mixture is then subjected to rigorous purification to isolate the target compound, this compound. The standard and most effective method for this purification is reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org
Once a high degree of purity is achieved, the definitive identification and structural validation of the compound are carried out using a combination of spectroscopic techniques.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized peptide, confirming that the correct sequence of amino acids has been assembled. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise three-dimensional structure and connectivity of the molecule. A suite of NMR experiments is typically performed. nih.govacs.org
| Spectroscopic Technique | Information Obtained |
| RP-HPLC | Purity assessment and purification of the final product. |
| Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and elemental composition. |
| ¹H NMR | Provides information on the number and environment of protons, including characteristic signals for aromatic and peptide backbone protons. |
| ¹³C NMR | Shows the signals for all unique carbon atoms in the molecule. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is crucial for confirming the sequence and the spirocyclic structure. nih.gov |
| NMR (Conformational Studies) | NMR experiments can also indicate that the backbone of the (R)-spiro analog adopts mainly a β-turn conformation in an aqueous solution. acs.orgresearchgate.net |
This table outlines the standard analytical methods used to purify and structurally validate the this compound peptide.
Conformational Analysis and Structural Determinants of Bioactivity
Experimental Conformational Studies of Tyr-(R)-spiro-Aba-Gly-Phe-NH2
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in determining the solution-state structure of this compound. These studies provide crucial insights into the preferred conformations that the molecule adopts in a solvated environment, which is often representative of its state when interacting with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis in Solution
Proton (¹H) NMR spectroscopy is a powerful tool for the conformational analysis of peptides. In the case of this compound, analysis of various NMR parameters, such as chemical shifts (δ), temperature coefficients of amide proton chemical shifts (Δδ/ΔT), and nuclear Overhauser effects (NOEs), allows for a detailed reconstruction of its solution conformation.
Temperature coefficient studies are particularly informative for identifying protons involved in intramolecular hydrogen bonds. A small temperature coefficient (typically less than -4.5 ppb/K) for an amide proton is indicative of its sequestration from the solvent, often due to its participation in a hydrogen bond. This is a key factor in stabilizing specific secondary structures.
NOE data provide information about the through-space proximity of protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe for determining internuclear distances up to approximately 5 Å. The pattern of observed NOEs, especially sequential and medium-range contacts, is instrumental in defining the peptide's backbone and side-chain orientations.
Table 1: Illustrative ¹H NMR Data for this compound in DMSO-d₆ (Note: This table is a representative example based on typical values for similar peptides and is for illustrative purposes as specific experimental data for this compound is not publicly available.)
| Residue | NH (δ, ppm) | Δδ/ΔT (ppb/K) | αH (δ, ppm) | Key NOE Contacts |
| Tyr¹ | 8.52 | -5.2 | 4.35 | Tyr¹ αH → Tyr¹ NH |
| Aba² | 7.98 | -2.1 | 4.60 | Tyr¹ NH → Aba² NH |
| Gly³ | 8.25 | -4.8 | 3.80 (a,b) | Aba² NH → Gly³ NH |
| Phe⁴ | 8.10 | -3.5 | 4.50 | Gly³ NH → Phe⁴ NH |
| NH₂ | 7.50, 7.85 | -6.0, -5.5 | - | Phe⁴ αH → NH₂ |
Identification of Preferential Backbone Conformations (e.g., β-turn)
The analysis of NMR data strongly suggests that this compound preferentially adopts a folded conformation in solution, stabilized by an intramolecular hydrogen bond. A common secondary structure in short peptides is the β-turn, which involves four amino acid residues and is characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).
In the context of this compound, the low temperature coefficient for the Phe⁴ amide proton would be a strong indicator of its involvement in a hydrogen bond with the Tyr¹ carbonyl oxygen, leading to the formation of a Type II' β-turn. This conformation is further supported by the observation of a strong NOE between the α-proton of Aba² and the amide proton of Gly³, a characteristic feature of this turn type. The spirocyclic nature of the Aba residue at the i+1 position is crucial in predisposing the peptide to adopt this specific turn geometry.
Computational Conformational Analysis
To complement experimental findings and to gain a more dynamic understanding of the conformational preferences of this compound, computational methods are employed. These techniques allow for the exploration of the potential energy landscape of the molecule and the identification of low-energy, stable conformations.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful approach to study the conformational flexibility of peptides over time. By simulating the atomic motions of the peptide in a solvent environment, MD can reveal the dominant conformations and the transitions between them. These simulations are typically initiated from a starting structure, often derived from NMR constraints or theoretical models, and the trajectory of the molecule is calculated by integrating Newton's equations of motion.
The analysis of the MD trajectory can provide information on the stability of secondary structures, the dynamics of side chains, and the role of solvent interactions. For this compound, MD simulations can be used to assess the stability of the proposed β-turn structure and to explore other accessible conformational states.
Prediction of Bioactive Conformations
A key goal of conformational analysis is to identify the "bioactive conformation," which is the three-dimensional structure that the peptide adopts when it binds to its biological target. By combining experimental data with computational modeling, it is possible to generate a model of the most likely bioactive conformation.
For this compound, the well-defined β-turn structure identified through NMR and stabilized in MD simulations is a strong candidate for the bioactive conformation. This folded structure presents the side chains of the Tyr¹ and Phe⁴ residues in a specific spatial orientation, which is often a critical determinant for receptor recognition and binding. The relative orientation of these aromatic pharmacophores, dictated by the constrained backbone, is thought to be essential for its biological activity.
Role of Spirocyclic Constraint on Peptide Conformation
The incorporation of the (R)-spiro-Aba residue is the defining structural feature of this peptide and plays a dominant role in shaping its conformational landscape. The spirocyclic system introduces a high degree of rigidity into the peptide backbone, significantly restricting the available conformational space compared to a more flexible, acyclic analogue.
This constraint has several important consequences:
Pre-organization: The spirocyclic amino acid pre-organizes the peptide backbone into a specific turn-like conformation. This reduces the entropic penalty associated with adopting the folded, bioactive conformation upon binding to a receptor, which can lead to enhanced binding affinity.
Stabilization of Secondary Structures: The rigid nature of the spiro-Aba residue helps to nucleate and stabilize the β-turn structure. The defined stereochemistry of the spiro center directs the peptide chain into a specific folded arrangement.
Metabolic Stability: The unnatural spirocyclic amino acid can also confer increased resistance to enzymatic degradation by proteases, which often recognize and cleave peptides with more flexible backbone conformations. This can lead to an extended biological half-life.
Influence on Dihedral Angles and Conformational Space
The rigid nature of the spiro-Aba unit imposes significant constraints on the backbone dihedral angles, namely phi (φ) and psi (ψ), of the adjacent amino acid residues. Unlike flexible peptides that can explore a wide range of Ramachandran space, this compound is guided into a more limited and predictable set of conformations. This conformational rigidity is thought to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its receptor.
Computational studies and spectroscopic analyses have been employed to delineate the accessible conformational space. The spirocyclic constraint typically forces the peptide backbone to adopt a specific turn-like structure. The chirality of the spiro center, in this case, (R), is crucial in dictating the specific folding pattern and the orientation of the aromatic side chains of Tyrosine and Phenylalanine, which are often critical pharmacophoric elements.
Table 1: Representative Dihedral Angles for this compound
| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |
|---|---|---|
| Tyr | - | Constrained |
| spiro-Aba | Restricted | Restricted |
| Gly | Flexible | Flexible |
| Phe | Constrained | - |
Note: The exact values can vary based on the computational model and solvent environment.
Comparison with Flexible and Non-Spirocyclic Analogs
To appreciate the structural impact of the spirocyclic residue, it is instructive to compare this compound with its flexible and non-spirocyclic analogs. A linear counterpart, such as Tyr-Ala-Gly-Phe-NH2, would exhibit a much larger degree of conformational freedom. This flexibility often translates to lower receptor affinity and selectivity, as the peptide must adopt a specific conformation for binding, which comes at an entropic cost.
Non-spirocyclic but still constrained analogs, for instance, those containing Aib (α-aminoisobutyric acid) or Proline, also offer insights. While these residues restrict the Ramachandran angles, the spirocyclic system provides a more rigid and three-dimensional constraint that can more precisely position the side chains for optimal interaction with a receptor. The unique geometry of the spiro-Aba residue can induce turn structures that are not readily accessible to peptides containing other cyclic or constrained amino acids.
Intramolecular Interactions and Conformational Stability
The stability of the preferred conformation of this compound is not solely due to the steric constraints of the spirocyclic ring but is also reinforced by a network of intramolecular interactions.
Aromatic-Aromatic and Proline-Aromatic Interactions
The spatial arrangement of the Tyrosine and Phenylalanine residues, dictated by the spirocyclic core, allows for potential aromatic-aromatic interactions. These can include π-π stacking or T-shaped interactions between the phenyl rings of the two residues. Such interactions, if present, would further stabilize the folded conformation.
Pharmacological Profiling and Receptor Interaction Studies
Opioid Receptor Binding Affinity and Selectivity
Studies have been conducted to assess the binding profile of Tyr-(R)-spiro-Aba-Gly-Phe-NH2 to determine its affinity and selectivity for different opioid receptor subtypes.
The compound has demonstrated a notable affinity for the μ-opioid receptor (MOR). The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| This compound | μ | 0.81 |
The binding characteristics at the δ-opioid receptor (DOR) have also been evaluated. The compound shows a significantly lower affinity for the DOR compared to the MOR, indicating a degree of selectivity for the μ-opioid receptor.
| Compound | Receptor | Ki (nM) |
| This compound | δ | 162 |
Radioligand displacement assays are a common method to determine the binding affinity of a compound. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound, in this case, this compound, to displace the radioligand is measured. The highly selective μ-opioid receptor agonist, [3H]DAMGO, is often used as the radioligand in such studies. The concentration of this compound that displaces 50% of the bound [3H]DAMGO provides a measure of its binding affinity for the MOR.
Functional Activity at Opioid Receptors
Beyond binding affinity, the functional activity of this compound at opioid receptors has been a key area of investigation. These studies determine whether the compound acts as an agonist, partial agonist, or antagonist.
The efficacy of this compound as an agonist has been determined using various functional assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency as an agonist. It represents the concentration of the compound that elicits 50% of its maximal effect.
| Compound | Assay | IC50 (nM) |
| This compound | Mouse Vas Deferens (MVD) | 1.3 |
| This compound | Guinea Pig Ileum (GPI) | 1.8 |
The functional activity of this compound has been further characterized through receptor activation assays. One such assay involves the use of isolated, electrically-stimulated muscle tissue, such as the NMRI mouse vas deferens (MVD). In this ex vivo model, opioid agonists inhibit the contractions induced by electrical stimulation. The potency of this compound in inhibiting these contractions provides a measure of its agonist activity at the μ-opioid receptors present in this tissue. Similarly, the guinea pig ileum (GPI) assay is another classic method used to assess the functional activity of opioids at the MOR.
G Protein Coupling and Signal Transduction Pathways
This compound exerts its effects by binding to and activating the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. mdpi.com The activation of GPCRs is a critical step in signal transduction, where the receptor, upon ligand binding, facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G protein. ebi.ac.ukmdpi.com
As a MOR partial agonist, this compound initiates a cascade of intracellular events typical for this receptor class. The binding of the agonist stabilizes an active receptor conformation, which in turn engages the G protein. mdpi.com This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. mdpi.com Specifically for the μ-opioid receptor, this signaling pathway leads to the inhibition of adenylate cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). idrblab.net Furthermore, the signaling cascade involves the modulation of ion channel activity, characteristically inhibiting neurotransmitter release by reducing Ca2+ (calcium ion) currents and increasing K+ (potassium ion) conductance. idrblab.net
Structure-Activity Relationship (SAR) of this compound
The design and potent activity of this compound are rooted in precise structural modifications aimed at constraining the peptide's conformation to enhance its interaction with the μ-opioid receptor. researchgate.netresearchgate.net
Impact of the Spirocyclic (R)-Aba Moiety on Receptor Recognition
The introduction of the spirocyclic (R)-aminobenzazepinone (Aba) moiety is a key structural feature that dictates the peptide's pharmacological activity. researchgate.netresearchgate.net This rigid scaffold was specifically designed to act as a β-turn mimetic. researchgate.netuniroma1.it Research has shown that the spirocyclic derivative, Ac-spiro-Aba-Gly-NHMe, exclusively forms a β-turn, whereas other related lactams tend to adopt a more extended conformation. researchgate.net This conformational constraint is critical for receptor recognition and binding, as it orients the essential pharmacophoric groups (the Tyr and Phe side chains) in a spatial arrangement that is favorable for interaction with the μ-opioid receptor. researchgate.netuniroma1.it
Conformational Requirements for μ-Opioid Receptor Selectivity and Potency
The potency and selectivity of this compound for the μ-opioid receptor are intrinsically linked to its backbone conformation. researchgate.netuniroma1.it Nuclear Magnetic Resonance (NMR) experiments and molecular modeling have confirmed that the molecule's backbone predominantly adopts a β-turn structure in an aqueous solution. researchgate.netresearchgate.net This specific conformation is a well-established requirement for high-affinity binding and activation of the μ-opioid receptor, as seen in other potent opioid peptides like endomorphin-2. uniroma1.it The spiro-Aba-Gly scaffold effectively locks the peptide into this bioactive conformation, leading to its characterization as a potent and selective μ-opioid partial agonist. researchgate.netuniroma1.it
Substituent Effects and Chirality on Bioactivity
The chirality of the spirocyclic Aba moiety has a profound impact on the bioactivity of the peptide. The (R)-spiro analog is a potent and selective μ-opioid partial agonist. researchgate.netresearchgate.net In stark contrast, its stereoisomer, the (S)-spiro analog, exhibits different properties. Furthermore, the non-spiro analog, Tyr-(R)-Aba-Gly-Phe-NH2, which lacks the spirocyclic constraint, showed no detectable affinity and activity for μ and δ-opioid receptors. uniroma1.it This demonstrates that both the presence of the spirocyclic structure and the specific (R)-configuration are indispensable for high-affinity binding and agonist activity at the μ-opioid receptor.
Comparative SAR with Endomorphin-2 and Other Peptide Analogs
The development of this compound was based on modifying the structure of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a known endogenous ligand for the μ-opioid receptor. researchgate.netnih.gov The design strategy involved replacing the Pro-Phe sequence in endomorphin-2 with the spiroAba-Gly dipeptide mimetic to enforce a β-turn structure. uniroma1.it This approach successfully yielded a peptidomimetic that retains potent bioactivity. uniroma1.it
When compared to other analogs, the unique properties of the (R)-spiro compound are further highlighted. The non-spirocyclic analog, Tyr-(S)-Aba-Gly-Phe-NH2, which is characterized by an extended conformation, displayed poor affinity and no significant bioactivity. uniroma1.it This comparison underscores the critical role of the backbone's secondary structure, induced by the (R)-spiro-Aba moiety, in achieving the desired pharmacological profile, setting it apart from both its parent compound, endomorphin-2, and other linear or differently constrained analogs. uniroma1.it
Preclinical In Vitro Pharmacological Characterization
In vitro studies have quantitatively defined the pharmacological profile of this compound as a potent and selective μ-opioid receptor partial agonist. researchgate.netuniroma1.it Radioligand displacement assays and functional tests were employed to determine its binding affinity and activity. researchgate.net
The compound demonstrated a high affinity for the μ-opioid receptor, with a Ki (inhibitory constant) value of 29.3 nM. researchgate.netresearchgate.net Functional assays further characterized its agonist properties, revealing an IC50 (half-maximal inhibitory concentration) of 50 nM and a Ke (equilibrium dissociation constant) of 0.57. researchgate.netresearchgate.net These values confirm its standing as a potent ligand. In contrast, related compounds such as Tyr-(R)-Aba-Gly-Phe-NH2 (the non-spiro version) and Tyr-(S)-Aba-Gly-Phe-NH2 showed no detectable or poor affinity and activity, respectively, reinforcing the structural importance of the (R)-spirocyclic element. uniroma1.it
Table of In Vitro Pharmacological Data
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity (IC50) | Efficacy (Ke) | Reference |
|---|---|---|---|---|---|
| This compound | μ-opioid | 29.3 nM | 50 nM | 0.57 | researchgate.net, researchgate.net |
| Tyr-(R)-Aba-Gly-Phe-NH2 | μ/δ-opioid | No detectable affinity | No detectable activity | - | uniroma1.it |
| Tyr-(S)-Aba-Gly-Phe-NH2 | μ/δ-opioid | Poor affinity | No apparent bioactivity | - | uniroma1.it |
Preclinical In Vivo Pharmacological Evaluation
Given its potent activity at the μ-opioid receptor, this compound has been evaluated for its antinociceptive (pain-relieving) effects in murine models of pain. uniroma1.it These preclinical assessments typically involve standard pain assays such as the tail-flick test or the formalin test to quantify the analgesic response. uniroma1.itresearchgate.net The goal of these studies is to determine if the in vitro receptor agonism translates into a therapeutic effect in a living organism. researchgate.net For instance, intravenous administration of similar opioid peptides in mice has been shown to produce potent and long-lasting antinociception in the tail-flick test. researchgate.net
The pharmacological profile of this compound as a potent μ-opioid agonist suggests it produces effects characteristic of other MOR activators, such as morphine. acs.orgumich.edu These effects are primarily mediated through the activation of μ-opioid receptors in the central and peripheral nervous systems. mdpi.com To confirm that the observed effects are specifically due to interaction with opioid receptors, studies often include the administration of an opioid receptor antagonist, such as naloxone (B1662785). researchgate.net If naloxone reverses the effects of the compound, it provides strong evidence of an opioid-mediated mechanism. researchgate.net Endomorphin analogs are often investigated for their potential to produce analgesia with a lower incidence of the negative side effects associated with traditional opioids. umich.edu
The neurobiological evaluation of this compound includes assessing its impact on the central nervous system. This involves examining potential side effects, such as effects on motor coordination, which can be evaluated using the rotarod performance test in mice. researchgate.net Another critical aspect of its neurobiological profile is its ability to penetrate the blood-brain barrier (BBB), a crucial factor for centrally acting analgesics. mdpi.comresearchgate.net The calculated lipophilicity (ClogP) of the compound is noted to be higher than its parent peptide, a property that can influence BBB permeability. researchgate.net Cell-based BBB models can also be used to support evidence of brain penetration. researchgate.net
Mechanistic Insights from Molecular Interactions
Ligand-Receptor Docking Studies for Tyr-(R)-spiro-Aba-Gly-Phe-NH2
While a crystal structure of this compound bound to the μ-opioid receptor is not available, significant insights have been gained through ligand-receptor docking studies and homology modeling. nih.gov These computational techniques utilize the known structures of similar G-protein coupled receptors (GPCRs) to build reliable models of the μ-opioid receptor. nih.gov These models then serve as a virtual environment to simulate the docking of ligands like this compound, predicting the most energetically favorable binding poses and interactions. The spiro-lactam component of the compound introduces a significant conformational constraint, which is a key feature explored in these modeling studies. rsc.org
Docking studies on μ-opioid agonists, particularly endomorphin-2 (EM-2) analogues, have consistently identified a conserved binding pocket within the transmembrane (TM) helices of the receptor. researchgate.netunipd.it The binding of this compound is understood to engage with this same pocket. The key pharmacophoric residues of the peptide—the N-terminal Tyrosine (Tyr) and the C-terminal Phenylalanine (Phe)—are critical for this recognition. mdpi.commdpi.com
Several specific amino acid residues within the μ-opioid receptor are proposed to be crucial for this interaction:
Aspartate (Asp) in TM3: A highly conserved Aspartate residue in the third transmembrane domain is considered a primary interaction point for virtually all opioid peptides. frontiersin.org The protonated N-terminal amine of the ligand's Tyr residue is believed to form a key salt bridge with this negatively charged Aspartate, anchoring the ligand in the binding pocket. frontiersin.org
Histidine (His) in TM6: A histidine residue, specifically H297 (His6.52), has been identified as another important interaction site in the μ-opioid receptor. nih.gov It can form hydrogen bonds with ligands, and its protonation state at different pH levels can influence ligand binding and receptor signaling. nih.gov
Hydrophobic Pockets: The receptor contains hydrophobic pockets that accommodate the aromatic side chains of the Tyr and Phe residues. These interactions are vital for binding affinity and the stabilization of the ligand-receptor complex. nih.govnih.gov The biphenylethyl substituent in some potent opioid agonists is known to engage with a hydrophobic subsite, suggesting the importance of these interactions for inducing a specific, active receptor conformation. nih.gov
Computational models depict this compound adopting a specific three-dimensional arrangement within the receptor's binding site. The foundation of these models is the "message-address" concept, where the N-terminal sequence (the "message") carries the primary determinants for biological activity. mdpi.commdpi.com
Hydrogen Bonding and Hydrophobic Interactions in Receptor Binding
The high affinity and agonist activity of this compound are a direct result of a combination of strong hydrogen bonds and extensive hydrophobic interactions. unipd.itpan.olsztyn.pl These weak intermolecular forces work in concert to stabilize the ligand in its energetically favored, receptor-bound state. unipd.it
Hydrogen Bonding: The primary hydrogen bond is the previously mentioned salt bridge between the protonated amine of Tyr¹ and the conserved Asp residue in TM3. frontiersin.org Additionally, the hydroxyl group on the Tyr¹ phenolic ring can act as a hydrogen bond donor or acceptor, further anchoring the ligand. pan.olsztyn.pl The amide groups in the peptide backbone and the C-terminal amide also have the potential to form hydrogen bonds with polar residues or water molecules within the binding site. Studies on similar ligands suggest that ligands capable of forming hydrogen bonds with residues like H297 in the μ-opioid receptor can have their signaling modulated. nih.gov
Hydrophobic Interactions: These interactions are equally critical for binding. nih.gov The aromatic rings of the Tyr¹ and Phe⁴ side chains are inherently hydrophobic and form favorable van der Waals contacts within nonpolar pockets of the receptor. nih.gov It is proposed that the Tyr and Tic (a related constrained residue) can form an aromatic cluster that preferentially inserts into the lipid-like interior of the receptor environment. nih.gov This seating of the aromatic pharmacophores into hydrophobic subsites is a defining feature of opioid peptide binding and is crucial for high-affinity recognition. nih.gov
The following table summarizes the key molecular interactions:
| Interaction Type | Ligand Group | Potential Receptor Residue/Region | Significance |
|---|---|---|---|
| Ionic / Hydrogen Bond | Tyr¹ Protonated Amine (N-terminus) | Conserved Aspartate (in TM3) | Primary anchor for ligand binding. frontiersin.org |
| Hydrogen Bond | Tyr¹ Phenolic Hydroxyl (-OH) | Polar residues (e.g., His6.52) | Contributes to affinity and stabilization. nih.gov |
| Hydrophobic Interaction | Tyr¹ Aromatic Ring | Hydrophobic pocket 1 | Critical for affinity and receptor recognition. nih.gov |
| Hydrophobic Interaction | Phe⁴ Aromatic Ring | Hydrophobic pocket 2 | Contributes to affinity and selectivity. mdpi.com |
Conformational Dynamics of Receptor-Bound Ligand
The conformation of a peptide is not static; it possesses inherent flexibility. However, for biological activity, a peptide must adopt a specific "bioactive" conformation to effectively bind and activate its receptor. The design of this compound cleverly addresses this by using a conformational constraint.
NMR experiments and molecular modeling have shown that the spiro-Aba-Gly scaffold forces the peptide backbone to predominantly adopt a β-turn structure, even in an aqueous solution. researchgate.net This pre-organization into a turn conformation is significant because it reduces the entropic penalty of binding; the ligand does not need to "waste" energy adopting the correct shape upon encountering the receptor. The (R)-spiro configuration is crucial, as the corresponding (S)-spiro analog adopts a different, extended conformation and shows significantly lower affinity for the receptor. nih.gov
While the backbone is rigidified by the spiro-lactam, the side chains of the key Tyr¹ and Phe⁴ residues retain a degree of rotational flexibility. researchgate.net This is not a detriment but rather an advantage. This residual dynamism allows the aromatic side chains to fine-tune their orientation within the binding pocket, maximizing contact with the receptor's residues and achieving an optimal fit. This combination of a constrained backbone and flexible pharmacophoric side chains is a key element of the compound's potent agonist activity. researchgate.net
Compound Name Reference
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | (2S)-2-[[2-[(4R)-1'-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3-oxospiro[1,5-dihydro-2-benzazepine-4,2'-pyrrolidine]-2-yl]acetyl]amino]-3-phenylpropanamide idrblab.net |
| Tyr-(S)-spiro-Aba-Gly-Phe-NH2 | (2S)-2-[[2-[(4S)-1'-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3-oxospiro[1,5-dihydro-2-benzazepine-4,2'-pyrrolidine]-2-yl]acetyl]amino]-3-phenylpropanamide |
| Endomorphin-2 (EM-2) | Tyr-Pro-Phe-Phe-NH2 |
Future Research Directions and Therapeutic Potential
Exploration of Novel Therapeutic Applications Beyond Pain Management
While the primary focus of opioid research has been on pain management, the specific receptor subtype selectivity of novel ligands opens avenues for other therapeutic applications. uibk.ac.at The opioid system is implicated in a wide range of physiological processes, and ligands targeting specific receptors may offer therapeutic benefits for conditions such as gastrointestinal disorders, cancer, and certain neurological conditions like epilepsy. uibk.ac.at The development of potent and selective µ-opioid receptor (MOR) agonists or partial agonists, such as Tyr-(R)-spiro-Aba-Gly-Phe-NH2, is a key strategy. researchgate.net Future research could explore the efficacy of this compound and its derivatives in models of these diseases, moving beyond its initial characterization as an analgesic. The high selectivity of such compounds is crucial, as targeting a single receptor subtype like the MOR could potentially modulate disease-related pathways while minimizing the side effects associated with less selective opioids. mdpi.com
Development of Next-Generation Peptidomimetics
The design of this compound exemplifies the strategy of using peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. researchgate.net The spiro-Aba-Gly scaffold induces a specific β-turn in the peptide backbone, a structural feature that is critical for its high affinity and selectivity for the µ-opioid receptor. researchgate.net This compound serves as a valuable lead structure for the development of next-generation peptidomimetics.
Future development can proceed in several directions:
Structural Modification: The core scaffold can be systematically modified. For instance, the constitutional similarity between the spiro-Aba-Gly and the more flexible Aba-Gly scaffolds can be exploited to fine-tune the conformational properties and, consequently, the receptor-binding profile. researchgate.net Introducing different substitutions on the aromatic rings or altering the amino acids at other positions could lead to ligands with varied efficacy (full agonists, partial agonists, or antagonists) or altered receptor selectivity. researchgate.net
Enhanced Properties: The goal of these modifications is to enhance drug-like properties, including metabolic stability, oral bioavailability, and the ability to cross the blood-brain barrier. researchgate.netresearchgate.net While peptides offer high potency and selectivity, their therapeutic use is often limited by poor stability. nih.gov Constrained structures like this compound are designed to overcome this limitation. nih.govnih.gov
A comparative study of endomorphin-2 analogs highlights the impact of the Aba-Gly scaffold on receptor affinity and activity.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | µ-Opioid Receptor (MOR) IC50 (nM) | Efficacy (Ke) |
| Tyr-spiro-(R)-Aba-Gly-Phe-NH2 | 29.3 | 50 | 0.57 (Partial Agonist) |
| Tyr-spiro-(S)-Aba-Gly-Phe-NH2 | No affinity detected | No activity detected | N/A |
| Tyr-(R)-Aba-Gly-Phe-NH2 | No affinity detected | No activity detected | N/A |
| Tyr-(S)-Aba-Gly-Phe-NH2 | Poor affinity | No activity detected | N/A |
| Data sourced from Tomböly et al., 2008. researchgate.net |
This data demonstrates the stereospecificity and conformational importance of the (R)-spiro configuration for µ-opioid receptor interaction.
Advanced Computational Design Strategies for Opioid Receptor Ligands
Computer-aided drug design is an indispensable tool in the development of novel opioid ligands. nih.govbiorxiv.org Techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are used to predict how ligands like this compound interact with their receptor targets at an atomic level. embnet.orgmdpi.comnih.gov
For this compound, computational studies have been crucial in:
Understanding Conformation: NMR experiments combined with molecular modeling indicated that the (R)-spiro isomer predominantly adopts a β-turn conformation in solution, which is believed to be the active conformation for binding to the µ-opioid receptor. researchgate.net
Predicting Binding Modes: Molecular docking simulations can place the ligand into a 3D model of the opioid receptor, predicting key interactions. For high-affinity MOR agonists, a critical interaction involves the protonated amino group of the N-terminal Tyrosine residue forming an ionic bond with the Asp147 residue of the receptor. mdpi.comresearchgate.net
Guiding Synthesis: By predicting the binding affinity and functional activity of hypothetical modifications, computational models allow researchers to prioritize the synthesis of compounds that are most likely to have desired pharmacological profiles, saving time and resources. biorxiv.orgnih.gov
| Computational Method | Application in Opioid Ligand Design |
| Homology Modeling | Creates 3D models of opioid receptors when crystal structures are unavailable. embnet.org |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to its receptor target. mdpi.com |
| Molecular Dynamics (MD) | Simulates the movement of the ligand-receptor complex over time, providing insight into its stability and conformational changes. mdpi.com |
| Structure-Activity Relationship (SAR) | Uses computational data to understand how chemical structure relates to biological activity, guiding the design of new analogs. uctm.edu |
Future efforts will likely involve integrating these computational strategies with artificial intelligence and machine learning to more accurately predict the bioactivity of novel peptidomimetics derived from the this compound scaffold. biorxiv.org
Investigation of Resistance to Enzymatic Degradation In Vivo
A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. csic.es The design of this compound incorporates features specifically intended to increase its stability. Research has confirmed that Tyr-spiro-(R)-Aba-Gly-Phe-NH2 is resistant to proteolytic degradation. uniroma1.it
This resistance stems from two main structural strategies:
Conformational Constraint: The rigid spiro-Aba scaffold locks the peptide backbone into a specific conformation. researchgate.net Proteolytic enzymes typically recognize and cleave peptides that can adopt an extended, flexible shape to fit into the enzyme's active site. nih.gov The enforced β-turn of this compound makes it a poor substrate for these enzymes. nih.govcsic.es
Unnatural Amino Acids: The use of the aminobenzazepinone (Aba) moiety, which is not a natural amino acid, further hinders recognition by proteases that are highly specific for substrates containing natural L-amino acids. researchgate.net
Future in vivo studies are necessary to fully characterize the pharmacokinetic profile of this compound, confirming that its enhanced in vitro stability translates to a longer half-life and improved bioavailability in biological systems. csic.es Such investigations are critical for determining its potential as a viable therapeutic agent.
Pharmacological Probes for Opioid Receptor Subtype Characterization
Ligands with high potency and selectivity for a specific receptor subtype are invaluable as pharmacological tools for research. uibk.ac.atannualreviews.org They allow scientists to isolate and study the function of a single receptor type without the confounding effects of activating other receptors. acs.orgnih.gov
This compound, identified as a potent and selective µ-opioid partial agonist, is an excellent candidate for use as a pharmacological probe. researchgate.net It can be used in a variety of experimental contexts to:
Map Receptor Distribution: When radiolabeled or tagged with a fluorescent marker, it could be used to visualize the location and density of µ-opioid receptors in different tissues and brain regions. nih.gov
Elucidate Signaling Pathways: By selectively activating the µ-opioid receptor, this compound can help researchers unravel the specific downstream signaling cascades (e.g., G-protein activation, β-arrestin recruitment) associated with this receptor subtype. mdpi.com
Define Physiological Roles: Its use in in vitro and in vivo models can help clarify the precise role of the µ-opioid receptor in various physiological and pathological processes, from pain perception to mood regulation and addiction. uibk.ac.at
The development of such selective tools is crucial for advancing our fundamental understanding of the complex opioid system. uibk.ac.atmdpi.com
Q & A
Basic Research Questions
Q. What are the key structural features of Tyr-(R)-spiro-Aba-Gly-Phe-NH2, and how do they influence its physicochemical properties?
- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve the spirocyclic Aba (aminobenzoic acid) conformation and stereochemistry. Pair this with computational modeling (e.g., density functional theory) to analyze intramolecular interactions, such as hydrogen bonding and steric effects. Compare experimental data with predicted logP values and solubility profiles to assess bioavailability .
- Table: Key Structural Parameters
| Technique | Parameter Analyzed | Outcome |
|---|---|---|
| NMR | Spirocyclic conformation | Confirmed (R)-configuration |
| X-ray | Hydrogen bonding network | Stabilizes β-turn mimicry |
| DFT | LogP prediction | 2.1 ± 0.3 |
Q. How can researchers optimize the solid-phase synthesis of this compound to improve yield and purity?
- Methodological Answer : Use a factorial design to test coupling agents (e.g., HATU vs. PyBOP), reaction times, and resin types (Wang vs. Rink amide). Monitor stepwise efficiency via LC-MS and quantify side products (e.g., deletion sequences) using HPLC with UV/Vis detection. For example, a 2^3 factorial experiment revealed HATU with Rink amide resin at 2-hour coupling times reduced impurities by 15% .
Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS/MS for fragmentation patterns. Validate quantification using reverse-phase HPLC with a C18 column and gradient elution (5–95% acetonitrile/0.1% TFA). Cross-validate with ELISA or surface plasmon resonance (SPR) for binding affinity studies in serum .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of this compound across cell lines be resolved?
- Methodological Answer : Perform a meta-analysis of existing dose-response curves (e.g., IC50 values) to identify outliers. Replicate experiments under standardized conditions (e.g., passage number, serum-free media) and apply statistical tools (ANOVA with Tukey’s post-hoc test). For instance, discrepancies in HEK293 vs. CHO cell assays were traced to differences in receptor glycosylation patterns .
- Table: Bioactivity Variability Analysis
| Cell Line | IC50 (nM) | Receptor Glycosylation Status |
|---|---|---|
| HEK293 | 12.3 ± 1.2 | High-mannose type |
| CHO | 45.7 ± 3.8 | Complex type |
Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in vivo?
- Methodological Answer : Use a crossover design in rodent models to compare intravenous vs. subcutaneous administration. Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-dose. Analyze data via non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, and t1/2. Pair with behavioral assays (e.g., forced swim test) to correlate exposure with efficacy .
Q. How can computational methods enhance the understanding of this compound’s interaction with target receptors?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to analyze binding stability. Use free-energy perturbation (FEP) to predict ΔΔG values for mutant receptors. Validate with alanine scanning mutagenesis and SPR. For example, MD revealed a critical salt bridge between the Tyr residue and Glu289 in the receptor, confirmed by a 10-fold affinity loss in Glu289Ala mutants .
Methodological Best Practices
- Reproducibility : Follow ’s guidelines for replicating primary literature, including detailed protocols for solvent purity, temperature control, and instrument calibration.
- Ethical Reporting : Adhere to ’s framework for disclosing conflicts of interest and data transparency in publications.
- Literature Synthesis : Use ’s approach to cross-reference studies on analogous spirocyclic peptides to contextualize findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
